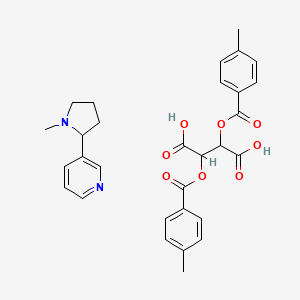

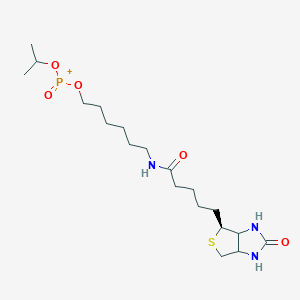

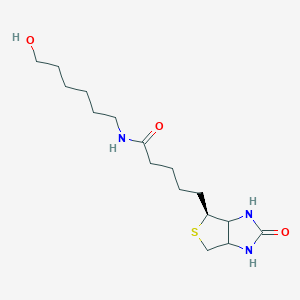

5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds to 5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile has been detailed in various studies. For instance, Srivastava et al. (1975) described a method for synthesizing similar compounds through a process involving the conversion of AICA ribonucleoside, followed by several steps including hydrogenation, dehydration, and acetylation (Srivastava et al., 1975). Additionally, Dias et al. (2002) reported on the efficient synthesis of 4,4'-bi-1H-imidazol-2-ones from 5-amino-alpha-imino-1H-imidazole-4-acetonitriles and isocyanates, highlighting the versatility of this chemical class (Dias et al., 2002).

Molecular Structure Analysis

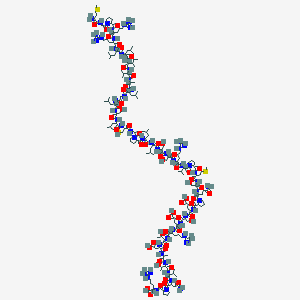

The molecular structure of compounds similar to this compound has been analyzed in various studies. For example, Briant et al. (1995) conducted an X-ray crystal and molecular structure analysis of a related compound, providing insights into the planarity of the imidazole ring and the puckering of the furanose ring (Briant et al., 1995).

Chemical Reactions and Properties

The chemical reactions and properties of compounds in the same class as this compound have been studied extensively. For example, Pochet and D'ari (1990) described the synthesis and enzymatic polymerization of a related compound, showcasing the chemical reactivity of these molecules (Pochet & D'ari, 1990).

Aplicaciones Científicas De Investigación

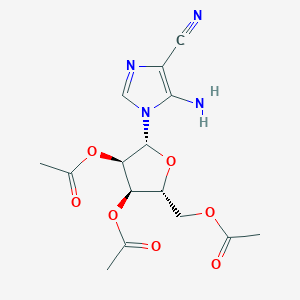

AMPK Activation and Independent Effects

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is widely recognized for its pharmacological modulation of AMPK activity, a critical enzyme in cellular energy homeostasis. Initial research predominantly utilized AICAr to elucidate the physiological and pathological roles of AMPK, especially in metabolism and cancer development. Recent studies, however, highlight the necessity of cautious interpretation due to AICAr's AMPK-independent effects, which significantly impact metabolism, hypoxia, exercise, nucleotide synthesis, and cancer pathways (Visnjic et al., 2021).

Biological and Pharmacological Activities

Research on imidazole derivatives, including compounds structurally related to AICAr, has provided insights into antitumor activities. These compounds exhibit a broad spectrum of biological properties, making them valuable in the search for new antitumor drugs and in the synthesis of compounds with varied biological activities (Iradyan et al., 2009). Similarly, the exploration of hydantoin derivatives and their biological significance in medicinal chemistry has underscored the importance of such scaffolds in drug discovery, further emphasizing the diverse applications of nitrogen-containing heterocycles like AICAr in therapeutic and agrochemical applications (Shaikh et al., 2023).

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O7/c1-7(20)23-5-11-12(24-8(2)21)13(25-9(3)22)15(26-11)19-6-18-10(4-16)14(19)17/h6,11-13,15H,5,17H2,1-3H3/t11-,12-,13-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUWYLFGHOSANL-RGCMKSIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC(=C2N)C#N)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=C2N)C#N)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Benzyloxy)-8-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purine](/img/structure/B1140061.png)

![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)